molecular formula C9H7FN2O2 B13021030 methyl6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

methyl6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B13021030
M. Wt: 194.16 g/mol
InChI Key: QLYJTSLIVKWKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is an organic compound belonging to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a fluorine atom at the 6th position and a carboxylate group at the 3rd position of the pyrrolo[3,2-c]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves multiple steps One common method starts with the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine coreThe reaction conditions often involve the use of bases and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which can enhance its binding affinity and selectivity for specific targets. Additionally, the carboxylate group provides opportunities for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYJTSLIVKWKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC(=NC=C21)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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